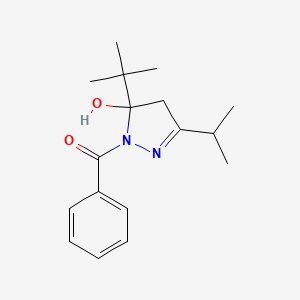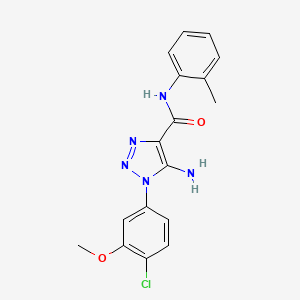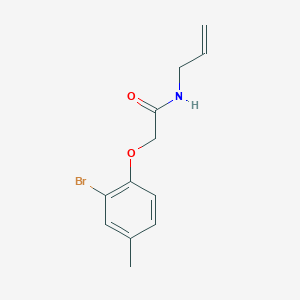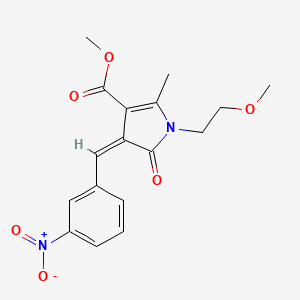![molecular formula C15H15NO2S B4897800 (1,3-benzodioxol-5-ylmethyl)[2-(methylthio)phenyl]amine](/img/structure/B4897800.png)
(1,3-benzodioxol-5-ylmethyl)[2-(methylthio)phenyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-benzodioxol-5-ylmethyl)[2-(methylthio)phenyl]amine, commonly known as MDMA, is a psychoactive drug that has been used recreationally for decades. MDMA is a synthetic compound that belongs to the amphetamine class of drugs. It has gained popularity due to its euphoric effects and ability to increase empathy and social bonding. However, MDMA has also been used in scientific research for its potential therapeutic benefits.
作用机制
MDMA works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep. Dopamine is involved in reward and motivation, while norepinephrine is involved in the fight-or-flight response. The increased release of these neurotransmitters is thought to be responsible for the euphoric and empathogenic effects of MDMA.
Biochemical and Physiological Effects:
MDMA has a range of biochemical and physiological effects. It increases heart rate and blood pressure, as well as body temperature. It also causes the release of vasopressin, a hormone involved in water balance and social bonding. In addition, MDMA has been shown to increase oxytocin levels, a hormone involved in social bonding and trust.
实验室实验的优点和局限性
MDMA has several advantages for lab experiments. It is a relatively safe drug when used in controlled settings, and its effects are well-documented. It also has a rapid onset of action and a short duration of action, making it easy to study. However, there are also limitations to using MDMA in lab experiments. Its effects are highly subjective and can vary depending on the individual. In addition, the drug has a high potential for abuse and can be difficult to obtain for research purposes.
未来方向
There are several future directions for MDMA research. One area of interest is the use of MDMA in the treatment of other psychiatric disorders, such as anxiety and depression. Another area of interest is the development of new MDMA analogs that may have fewer side effects or greater therapeutic potential. Finally, there is a need for further research into the long-term effects of MDMA use, particularly in heavy users or those who use the drug recreationally.
合成方法
MDMA is synthesized from safrole, a natural compound found in sassafras oil. The synthesis process involves several steps, including isomerization, reduction, and reductive amination. The final product is a white crystalline powder that is typically sold in pill form.
科学研究应用
MDMA has been studied for its potential therapeutic benefits, particularly in the treatment of post-traumatic stress disorder (PTSD). MDMA-assisted psychotherapy involves administering a single dose of MDMA in a controlled setting with a trained therapist. The drug is believed to enhance the therapeutic process by increasing empathy and reducing fear and anxiety.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-19-15-5-3-2-4-12(15)16-9-11-6-7-13-14(8-11)18-10-17-13/h2-8,16H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAICGREHRKLLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methylsulfanylaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxo-2-pentanone](/img/structure/B4897723.png)
![1-(3,4-dimethylphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4897731.png)

![5-{5-chloro-2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897744.png)
![2-[2-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-1H-indene-1,3(2H)-dione](/img/structure/B4897747.png)
![4,4'-[oxybis(4,1-phenylenethio)]di(1,8-naphthalenedicarboxylic acid)](/img/structure/B4897749.png)
![methyl 3-[(3-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate](/img/structure/B4897763.png)



![1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B4897787.png)

![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[(methylthio)methyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4897813.png)
